molecular formula C8H11BrN2O2 B454936 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid CAS No. 512809-48-2

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B454936
CAS No.: 512809-48-2
M. Wt: 247.09g/mol
InChI Key: QTOFWFGESPQEHM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . They exhibit tautomerism, a phenomenon that may influence their reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

The compound 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid has been utilized in various synthetic pathways to generate complex molecular structures, showcasing its versatility in organic synthesis. For instance, the synthesis of 3-[1-(4-sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid and its derivatives demonstrates the regiospecific nature of reactions involving this compound. Spectroscopic techniques, alongside single-crystal X-ray analysis, have confirmed the regioisomer structures, emphasizing the importance of this compound in precise structural elucidation in organic chemistry (Kumarasinghe, Hruby, & Nichol, 2009).

Heterocyclic Chemistry and Medicinal Chemistry Applications

The compound has also served as a precursor for the construction of new polyheterocyclic ring systems, highlighting its role in the development of potential pharmacologically active molecules. Such applications are evident in the synthesis of pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives and their evaluation for in vitro antibacterial properties, showcasing the intersection of organic synthesis with medicinal chemistry and the potential for discovering new therapeutic agents (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Anticancer Activity Exploration

Furthermore, derivatives of this compound have been explored for their anticancer activities. This exploration underlines the compound's significance in the synthesis of bioactive molecules with potential applications in cancer treatment, demonstrating the critical role of such compounds in advancing therapeutic research and drug discovery (Metwally, Abdelrazek, & Eldaly, 2016).

Future Directions

Pyrazoles and their derivatives have been the focus of recent interest due to their confirmed biological and pharmacological activities . Future research may continue to explore the potential applications of these compounds in various fields, including medicinal chemistry.

Properties

IUPAC Name

3-(4-bromo-3,5-dimethylpyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-5-8(9)6(2)11(10-5)4-3-7(12)13/h3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOFWFGESPQEHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC(=O)O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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